3-(Chloromethyl)-2-methylpyridine hydrochloride
Overview
Description
3-(Chloromethyl)-2-methylpyridine hydrochloride is an important chemical compound used in scientific research for various purposes . It is a white crystalline solid with a molecular formula of C6H6Cl2N.HCl . This compound is widely used in the pharmaceutical industry for the synthesis of various drugs .
Synthesis Analysis
The synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride involves several steps . The process starts with 3-methylpyridine as a raw material, which is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3-(Chloromethyl)-2-methylpyridine hydrochloride .Molecular Structure Analysis
The molecular structure of 3-(Chloromethyl)-2-methylpyridine hydrochloride is represented by the formula C6H6ClN·HCl . The molecular weight of this compound is 164.03 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3-(Chloromethyl)-2-methylpyridine hydrochloride include oxidation, reduction, and chlorination . The reaction conditions are carefully controlled to ensure the successful synthesis of the target product .Physical And Chemical Properties Analysis
3-(Chloromethyl)-2-methylpyridine hydrochloride is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . The compound is combustible, and its thermal decomposition can lead to the release of irritating gases and vapors .Scientific Research Applications
“3-(Chloromethyl)-2-methylpyridine hydrochloride” is a chemical compound that belongs to the field of organic chemistry . It’s also known as "3-Picolyl Chloride Hydrochloride" .
The synthetic method of this compound involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .
This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .
The synthetic method of this compound involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .
This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .
The synthetic method of this compound involves several steps :
- The 3-pyridinemethanol reacts with thionyl chloride to produce the target product, namely, 3- (chloromethyl)pyridine hydrochloride .
This compound is a white to almost white powder or crystal . It’s soluble in water and has a melting point of 144 °C . It’s important to handle this compound with care as it’s harmful if swallowed, causes severe skin burns and eye damage, and may be corrosive to metals .
Safety And Hazards
properties
IUPAC Name |
3-(chloromethyl)-2-methylpyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-7(5-8)3-2-4-9-6;/h2-4H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKFTPSEDAPSSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482089 | |
Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-methylpyridine hydrochloride | |
CAS RN |
58539-77-8 | |
Record name | 3-(CHLOROMETHYL)-2-METHYLPYRIDINE HYDROCHLORIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-2-methylpyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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